molecular formula C26H21ClN4O3 B15080449 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-17-9

7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B15080449
CAS No.: 303094-17-9
M. Wt: 472.9 g/mol
InChI Key: RYLBXYSQGBFZHB-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromeno, triazolo, and pyrimidine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the chromeno and triazolo intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine include other chromeno, triazolo, and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

CAS No.

303094-17-9

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

11-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C26H21ClN4O3/c1-32-20-12-9-16(13-21(20)33-2)25-22-23(18-5-3-4-6-19(18)34-25)30-26-28-14-29-31(26)24(22)15-7-10-17(27)11-8-15/h3-14,24-25H,1-2H3,(H,28,29,30)

InChI Key

RYLBXYSQGBFZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=C(C=C6)Cl)OC

Origin of Product

United States

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